

# In Vitro Activity of Olorofim Against Aspergillus Species: A Technical Guide

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## Compound of Interest

Compound Name: Olorofim

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## Abstract

**Olorofim** (formerly F901318) is a first-in-class antifungal agent from the orotomide class, exhibiting potent in vitro activity against a broad range of filamentous fungi, including clinically relevant *Aspergillus* species. Its novel mechanism of action, the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, makes it a promising candidate for the treatment of invasive aspergillosis, particularly in cases of resistance to existing antifungal therapies. This technical guide provides an in-depth overview of the in vitro activity of **Olorofim** against various *Aspergillus* species, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

## Introduction

Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The emergence of azole-resistant *Aspergillus fumigatus* and the intrinsic resistance of some cryptic *Aspergillus* species to conventional antifungal agents highlight the urgent need for novel therapeutic options. **Olorofim** represents a significant advancement in antifungal drug development due to its unique target in a metabolic pathway distinct from those targeted by azoles, polyenes, and echinocandins. This guide summarizes the current knowledge on the in vitro efficacy of **Olorofim** against a comprehensive panel of *Aspergillus* species.

## Quantitative In Vitro Activity of Olorofim

**Olorofim** has demonstrated consistently low Minimum Inhibitory Concentrations (MICs) against a wide array of *Aspergillus* species, including those resistant to other antifungal classes. The following table summarizes the quantitative data from various studies.

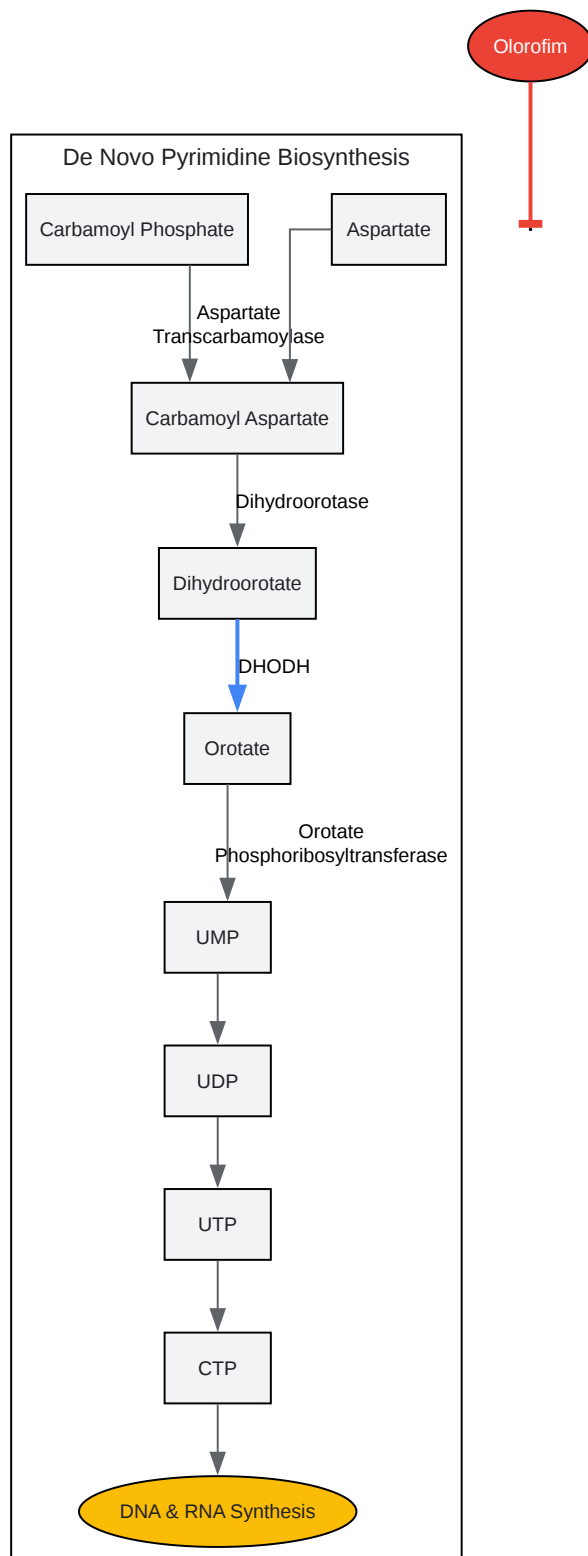
Aspergillus Species/Complex	Number of Isolates	Olorofim MIC Range (mg/L)	Olorofim MIC <sub>50</sub> (mg/L)	Olorofim MIC <sub>90</sub> (mg/L)	Reference(s)
<i>A. fumigatus</i> sensu stricto	>1000	<0.004 - 0.25	0.03 - 0.06	0.06 - 0.125	[1][2]
<i>A. fumigatus</i> (azole-resistant)	>276	0.004 - 0.125	0.031 - 0.058	0.06	[1][3]
<i>A. flavus</i>	>100	0.008 - 0.25	0.03 - 0.05	0.06	[1][2]
<i>A. niger</i>	>100	0.008 - 0.25	0.03 - 0.06	0.06 - 0.25	[1][2]
<i>A. terreus</i>	>100	0.008 - 0.03	0.016 - 0.03	0.03	[1][2][4]
<i>A. calidoustus</i>	25	0.015 - 0.5	0.098	0.5	[4][5][6]
<i>A. lentulus</i>	57	0.008 - 0.06	0.015	0.03	[5]
<i>A. fumigatiaffinis</i>	57	0.008 - 0.03	0.015	0.015	[5]
<i>A. tubingensis</i>	20	0.03 - 0.12	0.048	0.12	[5]
<i>A. ochraceus</i>	15	0.015 - 0.03	0.015	0.03	[5]

## Mechanism of Action

**Olorofim** exerts its antifungal activity by targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[7] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, specifically the oxidation of dihydroorotate to orotate.[7]

Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components, ultimately resulting in the cessation of fungal growth.<sup>[7]</sup>

## Olorofim's Mechanism of Action

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**Caption:** Olorofim inhibits DHODH in the pyrimidine pathway.

# Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of **Olorofim** against *Aspergillus* species is primarily determined using standardized broth microdilution methods, namely those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a reference method for susceptibility testing of filamentous fungi.<sup>[8][9][10][11][12]</sup>

### a) Inoculum Preparation:

- *Aspergillus* species are cultured on potato dextrose agar for 5-7 days at 35°C to encourage sporulation.
- Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
- The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 3-5 minutes.
- The upper homogenous suspension is collected and adjusted spectrophotometrically at 530 nm to an optical density that yields a final inoculum concentration of  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL.

### b) Microdilution Plate Preparation and Inoculation:

- **Olorofim** is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
- Each well is inoculated with the prepared fungal suspension.
- The final volume in each well is 200 µL.

c) Incubation and MIC Determination:

- Plates are incubated at 35°C for 48-72 hours.
- The MIC is determined as the lowest concentration of **Olorofim** that causes complete inhibition of visible growth.

## EUCAST E.DEF 9.3.2 Method

The EUCAST E.DEF 9.3.2 document details the methodology for susceptibility testing of moulds.[\[13\]](#)[\[14\]](#)

a) Inoculum Preparation:

- Similar to the CLSI method, *Aspergillus* is cultured to obtain conidia.
- A suspension of conidia is prepared in sterile saline with 0.05% Tween 20.
- The inoculum is adjusted to a final concentration of  $1 \times 10^5$  to  $2.5 \times 10^5$  CFU/mL using a spectrophotometer or a hemocytometer.

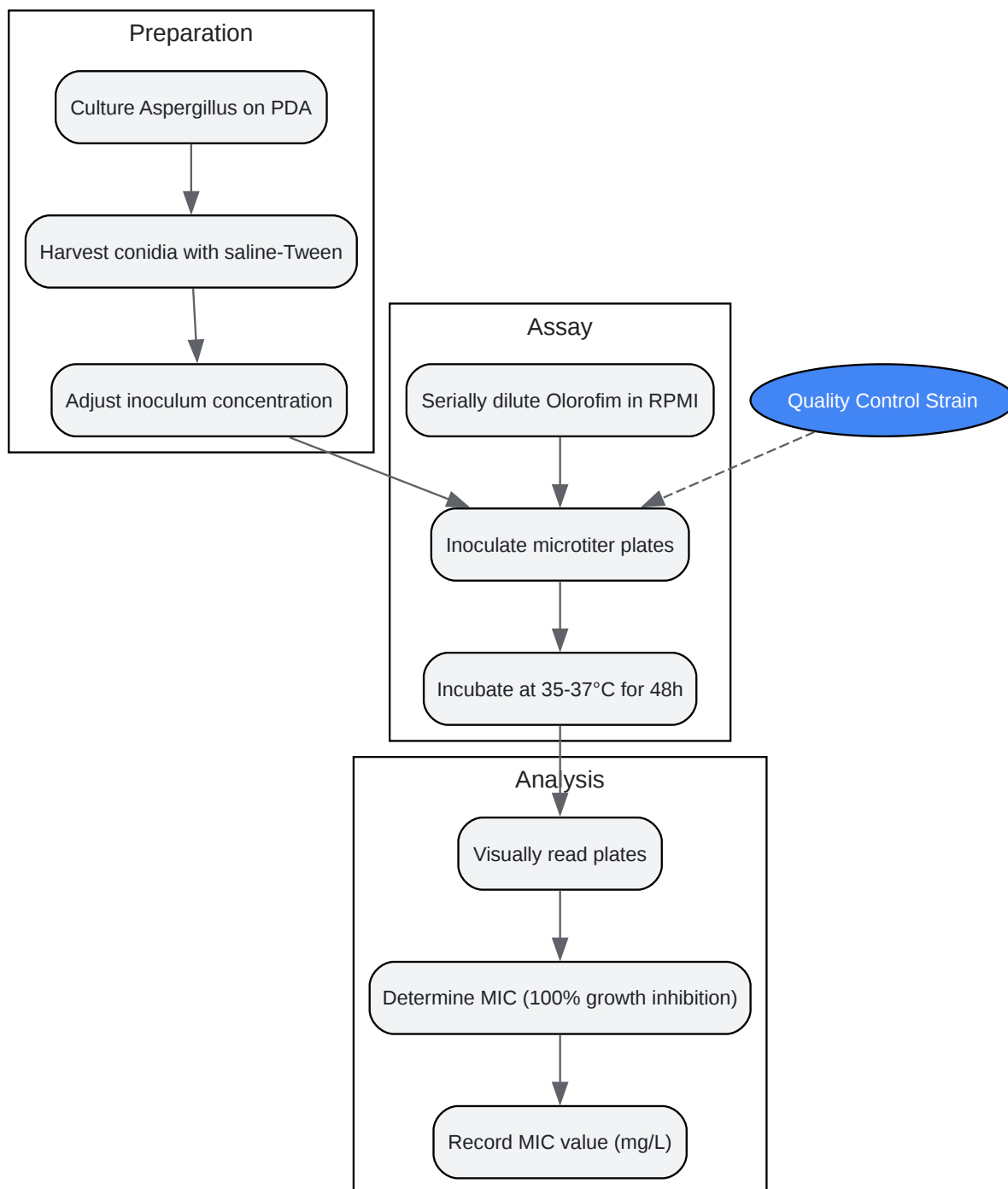
b) Microdilution Plate Preparation and Inoculation:

- Serial dilutions of **Olorofim** are prepared in RPMI 1640 medium supplemented with 2% glucose in 96-well microtiter plates.
- Each well is inoculated with the fungal suspension.

c) Incubation and MIC Determination:

- Plates are incubated at 35-37°C for 48 hours.
- The MIC endpoint is read as the lowest drug concentration showing 100% inhibition of growth.

## In Vitro Susceptibility Testing Workflow

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**Caption:** Standard workflow for determining **Olorofim** MIC.

## Conclusion

**Olorofim** demonstrates potent and broad-spectrum in vitro activity against a wide range of *Aspergillus* species, including those that are resistant to currently available antifungal agents. Its novel mechanism of action provides a valuable new therapeutic strategy for the management of invasive aspergillosis. The standardized methodologies outlined by CLSI and EUCAST are essential for the accurate and reproducible determination of **Olorofim**'s in vitro efficacy, which is crucial for clinical decision-making and ongoing drug development efforts. Further research and clinical studies are warranted to fully elucidate the clinical utility of **Olorofim** in treating aspergillosis.

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